molecular formula C9H7ClN2O2 B578669 Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate CAS No. 1234615-81-6

Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B578669
CAS No.: 1234615-81-6
M. Wt: 210.617
InChI Key: FBHORVVBJUWNMG-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. The compound’s reactivity and applications are influenced by the chloro and ester substituents, which modulate electronic and steric properties.

Properties

IUPAC Name

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHORVVBJUWNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725534
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-81-6
Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Record name Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-chloro-7-azaindole-3-carboxylate
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Preparation Methods

Cyclocondensation of 2-Aminopyridine Derivatives

A foundational approach involves constructing the pyrrolo[2,3-b]pyridine core via cyclocondensation. Starting with 2-amino-5-chloropyridine-3-carboxylic acid , methyl esterification using thionyl chloride (SOCl₂) and methanol yields the methyl ester precursor. Subsequent cyclization with α-ketoesters or diketones under acidic conditions forms the pyrrole ring.

Example Protocol :

  • Methyl Ester Formation :

    • React 2-amino-5-chloropyridine-3-carboxylic acid (1 eq) with SOCl₂ (2 eq) in methanol at 0–5°C for 4 hours.

    • Neutralize with NaHCO₃ and extract with ethyl acetate to isolate the methyl ester.

  • Cyclization :

    • Heat the ester with ethyl acetoacetate (1.2 eq) in acetic acid at 120°C for 8 hours.

    • Cool, precipitate with ice water, and purify via recrystallization (ethanol/water).

This method achieves moderate yields (50–60%) but requires stringent temperature control to avoid side reactions.

Direct Chlorination of Pyrrolopyridine Intermediates

Alternative routes focus on introducing chlorine post-cyclization. For instance, methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is treated with phosphorus oxychloride (POCl₃) under reflux to install the chlorine atom at position 6.

Key Steps :

  • Dissolve the intermediate (1 eq) in POCl₃ (5 eq) and heat at 110°C for 6 hours.

  • Quench with ice water, adjust to pH 7 with NaOH, and extract with dichloromethane.

This method offers higher regioselectivity but risks over-chlorination without careful stoichiometry.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

DMF and DMSO are preferred for cyclization due to their high polarity, which stabilizes transition states. However, residual solvents must be rigorously removed to meet purity standards. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance cyclization rates by protonating carbonyl groups, though excess acid degrades the product.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity.

  • Column Chromatography : Silica gel eluted with hexane/ethyl acetate (7:3) removes non-polar byproducts.

Suppliers like AChemBlock report 97% purity via gradient HPLC using a C18 column and acetonitrile/water mobile phase.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyridine-H), 7.98 (d, J = 5.2 Hz, 1H, pyrrole-H), 6.72 (d, J = 5.2 Hz, 1H, pyrrole-H), 3.88 (s, 3H, OCH₃).

  • LC-MS (ESI+) : m/z 211.02 [M+H]⁺, confirming molecular weight.

Industrial and Research Applications

While primarily a building block, its use in STING antagonist synthesis is documented in patent literature. For example, it serves as a precursor in Pd-catalyzed cross-couplings to generate bioactive molecules targeting immunomodulatory pathways .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with structurally analogous compounds, focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Key Structural and Commercial Comparisons

Compound Name Substituents CAS Number Molecular Formula Purity (%) Price (USD) Key Differences Source
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cl at C6, COOCH3 at C2 1140512-58-8 C9H7ClN2O2 95–98 $60/10 mg Ester position (C2 vs. C3)
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Cl at C4, COOCH3 at C2 871583-23-2 C9H7ClN2O2 97 N/A Chlorine position (C4 vs. C6)
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Br at C3, COOCH3 at C6 N/A C9H7BrN2O2 95 N/A Bromo vs. chloro; ester position
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Cl at C6, COOC2H5 at N1 N/A C10H9ClN2O2 N/A N/A Ethyl ester; substitution at N1
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Cl at C6, COOCH3 at C2 (isomer) 1083196-33-1 C9H7ClN2O2 95 N/A Ring fusion (pyrrolo[3,2-b] vs. [2,3-b])

Structural and Functional Group Variations

  • Chlorine at C4 (CAS 871583-23-2) instead of C6 alters the electron distribution, which may affect aromatic stacking or metabolic stability.
  • Halogen Replacement :

    • Bromo-substituted analogs (e.g., methyl 3-bromo-...6-carboxylate) exhibit higher molecular weight (276.51 vs. 210.62 for chloro) and increased reactivity in cross-coupling reactions.
  • Ester Group Modifications :

    • Ethyl esters (e.g., ethyl 6-chloro-...1-carboxylate) offer improved lipophilicity compared to methyl esters, influencing pharmacokinetic properties.

Key Research Findings

  • Similarity Scores : Computational analyses () rank methyl 4-chloro-...2-carboxylate (0.91 similarity) as the closest analog to the target compound, followed by ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (0.88).
  • Applications : Derivatives like 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2231234-21-0) are used as intermediates in sulfonamide-based pharmaceuticals, highlighting the versatility of this scaffold.

Biological Activity

Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₇ClN₂O₂
  • Molecular Weight : 210.62 g/mol
  • CAS Number : 1234615-81-6
  • Melting Point : 141–142 °C

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Protein Kinases : The compound has been identified as a potent inhibitor of certain serine/threonine kinases, which play critical roles in cellular signaling pathways. For instance, it has shown inhibitory effects on CAMKK2, a kinase involved in the activation of AMPK, which is crucial for cellular energy homeostasis .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents positions it as a potential candidate for further investigation in cancer therapeutics .
  • Neuroprotective Effects : Some studies have indicated that compounds within the same chemical family may exhibit neuroprotective effects, suggesting that this compound could also have applications in neurodegenerative diseases .

Biological Activity Data

The following table summarizes the biological activities and findings related to this compound:

Biological Activity Findings
Kinase Inhibition Potent inhibitor of CAMKK2 (IC50 = 0.63 nM) .
Anticancer Potential Demonstrated activity against various cancer cell lines; further studies required for validation.
Neuroprotective Properties Suggested neuroprotective effects in preliminary studies; requires more comprehensive research.

Case Study 1: Inhibition of CAMKK2

A study conducted by GlaxoSmithKline identified a series of small-molecule inhibitors targeting CAMKK2, with this compound being among the most potent. The co-crystal structure revealed critical interactions between the compound and the enzyme's active site, emphasizing its potential as a lead compound in drug development for metabolic disorders .

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and L929 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, warranting further investigation into its therapeutic potential against tumors .

Case Study 3: Neuroprotection

Research exploring neuroprotective agents has highlighted compounds similar to this compound for their ability to mitigate oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative conditions like Alzheimer's disease; however, more detailed studies are essential to confirm these effects .

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